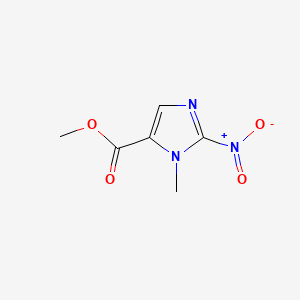

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 307220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-2-nitroimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTWOZOPNUFRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878902 | |

| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40361-79-3 | |

| Record name | Methyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40361-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040361793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40361-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a nitroimidazole core, is present in a variety of bioactive molecules, including antimicrobial and anticancer agents.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, detailing the strategic considerations, reaction mechanisms, and experimental protocols.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound requires the sequential introduction of three key functional groups onto the imidazole scaffold: a methyl ester at the 4-position, a nitro group at the 2-position, and a methyl group at the 3-position of the imidazole ring. The order of these transformations is critical to ensure the desired regioselectivity.

The proposed synthetic route, outlined below, commences with the esterification of 1H-imidazole-4-carboxylic acid, followed by a regioselective nitration, and concludes with a final N-methylation step. This sequence is designed to leverage the directing effects of the substituents at each stage to favor the formation of the desired isomer.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis and Mechanistic Insights

Part 1: Esterification of 1H-Imidazole-4-carboxylic Acid

The initial step involves the conversion of commercially available 1H-imidazole-4-carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification reaction, carried out in methanol with a catalytic amount of strong acid, typically sulfuric acid.

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, driving the equilibrium towards the ester product.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Part 2: Regioselective Nitration of Methyl 1H-imidazole-4-carboxylate

The nitration of the imidazole ring is a crucial step that dictates the position of the nitro group. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Controlling Regioselectivity:

The directing effect of the methoxycarbonyl group at the 4-position is a key consideration. While the imidazole ring is generally activated towards electrophilic substitution, the electron-withdrawing nature of the ester group deactivates the ring to some extent. The nitration is expected to occur preferentially at the 2-position due to the electronic influence of the existing substituent.

Part 3: N-Methylation of Methyl 2-nitro-1H-imidazole-4-carboxylate

The final step is the N-methylation of the nitro-imidazole intermediate. This reaction presents a significant challenge in terms of regioselectivity, as the imidazole ring has two nitrogen atoms that can be alkylated.

Achieving the Desired Regioisomer:

The presence of the nitro group at the 2-position and the methyl ester at the 4-position will influence the site of methylation. The electron-withdrawing nitro group will decrease the nucleophilicity of the adjacent nitrogen (N1), while the ester group will also exert an electronic effect. Steric hindrance around the N1 position due to the adjacent nitro group is also a critical factor. Consequently, methylation is expected to occur preferentially at the N3 position, leading to the desired product. The choice of base and solvent can also be optimized to favor the formation of the target isomer.[3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-imidazole-4-carboxylate

-

To a solution of 1H-imidazole-4-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Methyl 2-nitro-1H-imidazole-4-carboxylate

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add Methyl 1H-imidazole-4-carboxylate to the cooled nitrating mixture, maintaining the temperature below 10°C.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

Purify the product by recrystallization.

Protocol 3: Synthesis of this compound

-

Dissolve Methyl 2-nitro-1H-imidazole-4-carboxylate in a suitable aprotic solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate) to the solution and stir for a short period.

-

Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired regioisomer.

Data Summary

| Step | Reactant | Product | Reagents and Conditions | Typical Yield |

| 1 | 1H-Imidazole-4-carboxylic Acid | Methyl 1H-imidazole-4-carboxylate | CH₃OH, H₂SO₄ (cat.), Reflux | High |

| 2 | Methyl 1H-imidazole-4-carboxylate | Methyl 2-nitro-1H-imidazole-4-carboxylate | HNO₃, H₂SO₄, 0-10°C | Moderate to Good |

| 3 | Methyl 2-nitro-1H-imidazole-4-carboxylate | This compound | CH₃I, K₂CO₃, Acetone/DMF | Moderate |

Conclusion

This technical guide outlines a logical and well-supported synthetic pathway for this compound. The successful synthesis hinges on the careful control of regioselectivity in both the nitration and N-methylation steps. The provided protocols, based on established chemical principles and analogous transformations, offer a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development.

References

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Retrieved from [Link]

-

PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

-

YouTube. (2021). 44g: Determining the directing effect of a substituent. Retrieved from [Link]

-

PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Directing Effects. Retrieved from [Link]

-

PubMed Central. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

- Google Patents. (n.d.). US3487087A - Nitration of imidazoles.

-

J&K Scientific. (n.d.). 3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2007134187A2 - Processes for nitration of n-substituted imidazoles.

-

Stenutz. (n.d.). methyl 3-methyl-2-nitroimidazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN104592123A - Preparation method of 4-nitroimidazole.

-

PubChem. (n.d.). 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]

-

ScienceDirect. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

-

PubMed Central. (n.d.). 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

Sources

"Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate" chemical properties

An In-depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

This compound (CAS No: 40361-79-3) is a specialized heterocyclic compound that occupies a strategic position in medicinal and agricultural chemistry. Its structure is defined by a core imidazole ring, a crucial scaffold in numerous biological processes, which is functionalized with three key groups: a nitro group at the 2-position, an N-methyl group at the 3-position, and a methyl carboxylate at the 4-position.

The 2-nitroimidazole moiety is a well-established pharmacophore, forming the basis of drugs used to target hypoxic cells in solid tumors and to treat anaerobic bacterial and parasitic infections. The mechanism of action for this class of compounds typically involves bioreductive activation of the nitro group under low-oxygen conditions, leading to the formation of cytotoxic radicals. Consequently, this compound is not merely an inert molecule but a versatile synthetic intermediate and a key building block for developing next-generation therapeutics and advanced agrochemicals.

While this compound is commercially available for research and development, comprehensive studies detailing its specific chemical properties and reactivity are not widely published. This guide, therefore, serves as a technical synthesis of its known attributes, predictive chemical behavior based on its functional groups, and a methodological framework for its potential synthesis and application.

Physicochemical Properties

The molecular architecture dictates the compound's physical and chemical behavior, influencing its solubility, stability, and suitability for various synthetic transformations. A summary of its key properties is presented below.

| Property | Value | Source / Method |

| IUPAC Name | methyl 3-methyl-2-nitroimidazole-4-carboxylate | J&K Scientific |

| CAS Number | 40361-79-3 | Chem-Impex |

| Molecular Formula | C₆H₇N₃O₄ | Stenutz |

| Molecular Weight | 185.14 g/mol | Stenutz |

| SMILES | CN1C(=CN=C1N+(=O)O-)C(=O)OC | J&K Scientific |

| InChI Key | BQTWOZOPNUFRHG-UHFFFAOYSA-N | Stenutz |

| LogP (Octanol/Water) | 0.51 | Stenutz (Calculated) |

| Predicted Density | 1.52 g/cm³ | Based on Analogue |

| Predicted Boiling Point | ~399.9 °C at 760 mmHg | Based on Analogue |

The positive LogP value suggests a slight preference for lipophilic environments, though it remains relatively low, indicating a degree of aqueous solubility. This balance is critical for potential drug candidates, affecting both membrane permeability and distribution in physiological fluids.

Proposed Synthetic Strategy and Methodologies

While specific manufacturing protocols are proprietary, a logical and efficient synthetic route can be designed based on fundamental principles of heterocyclic chemistry. The following represents a plausible, multi-step synthesis starting from a commercially available precursor.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a pathway involving N-methylation followed by regioselective nitration.

Step 1: N-Methylation of Methyl Imidazole-4-carboxylate

-

Causality: The first step involves the alkylation of the imidazole nitrogen. Methyl imidazole-4-carboxylate (CAS: 17325-26-7) is a suitable starting material. Phase-transfer catalysis is an effective method for N-alkylation of imidazoles, offering mild reaction conditions and high yields.

-

Procedure:

-

To a stirred solution of methyl imidazole-4-carboxylate (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02 eq).

-

Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, methyl 1-methyl-1H-imidazole-4-carboxylate.

-

Purify by column chromatography on silica gel if necessary.

-

Step 2: C2-Nitration of the N-Methylated Imidazole

-

Causality: The final step is the introduction of the nitro group at the C2 position. The N-methylated imidazole ring is activated for electrophilic substitution. A mixed acid nitration (sulfuric and nitric acid) is a standard method, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is critical to prevent over-nitration and side reactions.

-

Procedure:

-

Cool a flask containing concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

-

Slowly add the product from Step 1 (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate flask, also maintained at 0 °C.

-

Add the nitrating mixture dropwise to the imidazole solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until pH 7 is reached.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Predictive Spectroscopic Profile

For structural verification and quality control, a combination of spectroscopic techniques is essential. The following profile is predicted based on the known effects of the constituent functional groups.

| Technique | Predicted Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0-8.2 (s, 1H, C5-H)δ ~3.9-4.1 (s, 3H, N-CH₃)δ ~3.8-3.9 (s, 3H, O-CH₃) | The C5 proton is a singlet and is deshielded by the adjacent nitro and ester groups. The N-methyl and ester methyl groups will appear as sharp singlets. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-165 (C=O)δ ~145-150 (C2-NO₂)δ ~135-140 (C5)δ ~125-130 (C4)δ ~52-54 (O-CH₃)δ ~35-38 (N-CH₃) | The carbonyl carbon and the carbon bearing the nitro group (C2) will be the most downfield. The other ring carbons and the methyl carbons will appear at characteristic chemical shifts. |

| FTIR (KBr, cm⁻¹) | ~1720-1740 (C=O stretch, ester)~1520-1550 (N-O asymm. stretch)~1340-1370 (N-O symm. stretch)~1450-1500 (C=N stretch, ring) | These values correspond to the characteristic vibrational frequencies for an aromatic ester, a nitro group, and an imidazole ring. |

| Mass Spec. (EI) | M⁺ at m/z 185.04Fragments: m/z 154 ([M-OCH₃]⁺), 139 ([M-NO₂]⁺) | The molecular ion peak corresponds to the exact mass. Common fragmentation patterns include the loss of the methoxy radical from the ester and the loss of the nitro group. |

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its functional groups, making it a versatile scaffold for chemical elaboration.

Key Reactive Sites

-

The 2-Nitro Group (Bioreductive Target): The electron-deficient nitro group is the primary site for reductive activation. In the low-oxygen environment characteristic of solid tumors or anaerobic bacteria, cellular reductases can transfer a single electron to the nitro group. This generates a radical anion which can lead to DNA damage and cell death, a principle exploited by drugs like benznidazole and misonidazole. This makes the scaffold ideal for developing hypoxia-activated prodrugs.

-

The 4-Carboxylate Ester (Synthetic Handle): The methyl ester group serves as a robust synthetic handle for diversification. It can be readily modified through:

-

Hydrolysis: Treatment with aqueous base (e.g., LiOH, NaOH) will convert the ester to the corresponding carboxylic acid.

-

Amidation: The resulting acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of amide derivatives. This approach has been successfully used to synthesize novel nitroimidazole-based antimicrobial agents.

-

Logical Relationship Diagram

Caption: Reactivity sites and their link to therapeutic applications.

Safety and Handling Precautions

As with all nitroaromatic compounds, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors.

-

Toxicology: Nitroimidazoles as a class can have potential mutagenic properties. Long-term exposure should be avoided.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

G. E. Adams, et al. (1980). "Synthesis and biological activity of new 2-nitroimidazole derivatives." Journal of Medicinal Chemistry, 23(10), 1144-1148. [Link]

- W. R. Wilson, et al. (1992). "2-Nitroimidazole dual-function bioreductive drugs: studies on the effects of regioisomerism and side-chain structural modifications on differential cytotoxicity and radios

An In-Depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS 40361-79-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Nitroimidazole

This technical guide delves into the chemistry, synthesis, and potential applications of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a specialized heterocyclic compound identified by the CAS number 40361-79-3. As a Senior Application Scientist, the aim here is not to merely present a datasheet but to provide a foundational understanding of this molecule, grounded in the broader context of nitroimidazole chemistry and its significance in medicinal and agricultural research. While this compound is a niche entity, its structural motifs suggest a role as a valuable intermediate in the synthesis of more complex molecules.

It is important to note that while a key primary synthesis reference has been identified, its full-text experimental details were not accessible. Therefore, this guide synthesizes available data with established, analogous procedures for the nitroimidazole class to provide a robust and scientifically sound resource.

Core Compound Identity and Physicochemical Profile

This compound is a substituted nitroimidazole, a class of compounds renowned for their diverse biological activities. The presence of the nitro group is a critical determinant of their mechanism of action, often involving bioreductive activation under hypoxic conditions.

| Property | Value | Source |

| CAS Number | 40361-79-3 | [1] |

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN1C(=O)C=N(C1=O)[O-] | |

| Physical Appearance | Solid (predicted) | |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred from similar compounds |

Synthesis and Purification: A Probable Pathway

The synthesis of this compound is documented in a 1977 paper by Cavalleri et al. in the Journal of Medicinal Chemistry, focusing on vinyl-substituted 2-nitroimidazoles.[2][3][4] While the specific experimental details from this paper are not publicly available, a plausible synthetic route can be constructed based on established nitroimidazole chemistry.

A common strategy for the synthesis of such molecules involves the nitration of a pre-formed imidazole ring, followed by esterification. An analogous procedure for a similar compound, ethyl 1-methyl-5-nitroimidazole-2-carboxylate, involves the nitration of ethyl 1-methyl-1H-imidazole-2-carboxylate with a mixture of concentrated sulfuric and nitric acids.[1]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Exemplary Experimental Protocol (Analogous Synthesis)

This protocol is a representative example based on the synthesis of similar nitroimidazole esters and should be adapted and optimized for the specific target molecule.

Step 1: Nitration of a Methyl 3-methyl-3H-imidazole-4-carboxylate Precursor

-

To a stirred solution of the precursor imidazole in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture carefully onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Purification

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Spectroscopic Characterization: The Molecular Fingerprint

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the imidazole ring, the methyl group of the ester, and the proton on the imidazole ring.

-

¹³C NMR: The carbon NMR would reveal signals for the two methyl carbons, the carbons of the imidazole ring (with the carbon bearing the nitro group being significantly downfield), and the carbonyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1370-1340 cm⁻¹), the ester carbonyl group (around 1730-1715 cm⁻¹), and C-H and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ) and characteristic fragmentation patterns.

Applications and Future Directions

This compound is primarily positioned as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[1]

Role in Drug Discovery

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[3] The mechanism of action of many nitroimidazole-based drugs relies on the reductive activation of the nitro group in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors. This leads to the formation of cytotoxic radical species that damage DNA and other critical cellular components.

Caption: Generalized mechanism of action for nitroimidazole-based drugs.

Given its structure, this compound can serve as a versatile building block for the synthesis of novel therapeutic agents. The ester functionality provides a handle for further chemical modifications, such as amidation to create a library of compounds for structure-activity relationship (SAR) studies.

Agrochemical Potential

The application of this compound extends to agricultural chemistry, where it can be used in the formulation of pesticides and herbicides.[1] The nitroimidazole core can be incorporated into larger molecules designed to target specific pests or weeds, potentially offering novel modes of action to combat resistance.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Building Block with Potential

This compound, while not a widely studied compound in its own right, represents a valuable synthetic intermediate. Its utility lies in the strategic combination of a reactive nitroimidazole core and a modifiable ester group. For researchers in drug discovery and agrochemical development, this molecule offers a gateway to novel compounds with potentially significant biological activities. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is a promising avenue for future research.

References

-

Cavalleri, B., Volpe, G., & Arioli, V. (1977). Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles. Journal of Medicinal Chemistry, 20(5), 656–660. [Link][2]

-

Mukherjee, T., & Boshoff, H. I. (2011). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry, 3(11), 1427–1454. [Link][4]

-

ACS Publications. (1977). Journal of Medicinal Chemistry, 20(5). [Link][3]

-

Cavalleri, B., Volpe, G., Arioli, V., Pizzocheri, F., & Diena, A. (1978). Synthesis and biological activity of new 2-nitroimidazole derivatives. Journal of Medicinal Chemistry, 21(8), 781–784. [Link][5]

Sources

- 1. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 2. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a pivotal heterocyclic building block for professionals in chemical synthesis, drug discovery, and materials science. We will delve into its molecular architecture, plausible synthetic routes, chemical reactivity, and its significant applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound (CAS No. 40361-79-3) is a specialized nitroimidazole derivative.[1] Its strategic importance lies in the unique arrangement of functional groups on the imidazole core: an electron-withdrawing nitro group at the 2-position, a methyl group on the N3 nitrogen, and a methyl carboxylate at the 4-position. This specific substitution pattern makes it a highly valuable intermediate for constructing more complex molecules. It serves as a key precursor in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents and next-generation antibiotics that leverage the distinct biochemistry of the nitroimidazole scaffold.[1] Furthermore, its applications extend to agricultural chemistry, materials science, and as an analytical standard.[1]

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule dictates its reactivity and function. The architecture of this compound is defined by a planar, five-membered imidazole ring. The nitro group at the C2 position significantly lowers the electron density of the ring system, making the molecule susceptible to reductive activation—a cornerstone of its biological activity. The N-methylation at the 3-position prevents tautomerization and directs the regiochemistry of subsequent reactions.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 3-methyl-2-nitroimidazole-4-carboxylate | [1] |

| CAS Number | 40361-79-3 | [1] |

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| SMILES | CN1C(=CN=C1N+(=O)O-)C(=O)OC | [1] |

| InChI Key | BQTWOZOPNUFRHG-UHFFFAOYSA-N | [1] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.8!", fontcolor="#202124"]; N3 [label="N", pos="-0.7,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.7,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.8!", fontcolor="#202124"];

// Substituents C_Me_N3 [label="CH₃", pos="-1.5,-1.5!", fontcolor="#202124"]; C_C4_ester [label="C", pos="1.5,-1.5!", fontcolor="#202124"]; O_ester_double [label="O", pos="2.5,-1.2!", fontcolor="#202124"]; O_ester_single [label="O", pos="1.0,-2.5!", fontcolor="#202124"]; C_ester_Me [label="CH₃", pos="1.5,-3.5!", fontcolor="#202124"];

N_nitro [label="N⁺", pos="-2.5,1.2!", fontcolor="#EA4335"]; O_nitro1 [label="O⁻", pos="-3.0,2.2!", fontcolor="#EA4335"]; O_nitro2 [label="O", pos="-3.2,0.4!", fontcolor="#EA4335"];

// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1;

// Double bonds in the ring edge [style=double]; N1 -- C5; C2 -- N3;

// Single bonds for substituents edge [style=solid]; N3 -- C_Me_N3; C4 -- C_C4_ester; C_C4_ester -- O_ester_single; O_ester_single -- C_ester_Me; C2 -- N_nitro;

// Double bonds for substituents edge [style=double]; C_C4_ester -- O_ester_double; N_nitro -- O_nitro2;

// Single bond for nitro group edge [style=solid]; N_nitro -- O_nitro1; }

Caption: 2D Molecular Structure of the title compound.

Proposed Synthesis Pathway and Experimental Protocol

While a specific, detailed synthesis for this exact molecule is not widely published, a robust and logical pathway can be constructed based on well-established reactions for nitroimidazole chemistry.[2][3][4] The most plausible approach involves the synthesis of the carboxylic acid precursor followed by a classic esterification reaction.

Caption: Proposed workflow for the synthesis of the title compound.

Representative Protocol: Fischer Esterification of the Carboxylic Acid Precursor

This protocol describes the final step, assuming the precursor, 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid, has been synthesized. The causality behind this choice is its high efficiency and simplicity for converting carboxylic acids to methyl esters.

Materials:

-

3-methyl-2-nitro-3H-imidazole-4-carboxylic acid (1.0 eq)

-

Methanol (reagent grade, used as solvent and reactant)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid in an excess of methanol (e.g., 20 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension. The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol.[3]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this molecule is dominated by the 2-nitroimidazole core. This scaffold is a well-known "bioreductive" prodrug element.

Mechanism of Reductive Activation: In low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo a one-electron reduction catalyzed by cellular reductases. This forms a nitro radical anion. This highly reactive species can then undergo further transformations to generate cytotoxic species, such as nitroso radicals, which can covalently bind to and damage critical biomacromolecules like DNA, leading to cell death.[2] This hypoxia-selective activation is the cornerstone of its application in developing targeted anti-cancer therapies.

Caption: Simplified workflow of bioreductive activation of a 2-nitroimidazole.

Predicted Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~ 8.0-8.2 ppm (s, 1H, imidazole C5-H) ~ 3.9-4.1 ppm (s, 3H, N-CH₃) ~ 3.8-3.9 ppm (s, 3H, O-CH₃) |

| ¹³C NMR | ~ 160-165 ppm (C=O, ester) ~ 145-150 ppm (C2-NO₂) ~ 135-140 ppm (C4-COOCH₃) ~ 125-130 ppm (C5) ~ 52-54 ppm (O-CH₃) ~ 35-38 ppm (N-CH₃) |

| FT-IR (cm⁻¹) | ~ 1720-1740 (C=O stretch, ester) ~ 1520-1560 (Asymmetric NO₂ stretch) ~ 1340-1380 (Symmetric NO₂ stretch) ~ 2950-3000 (C-H stretch) |

| Mass Spec. | Expected [M+H]⁺: ~186.0458 |

Applications in Research and Drug Development

The primary value of this compound is as a versatile synthetic intermediate.

-

Pharmaceutical Development: It is a crucial building block for hypoxia-activated prodrugs for cancer therapy. The ester can be hydrolyzed to the carboxylic acid for amide coupling or reduced to an alcohol, providing multiple handles for further chemical elaboration to attach cytotoxic warheads or pharmacokinetic modifiers.[1][2]

-

Antimicrobial Agents: The 2-nitroimidazole core is a known pharmacophore for treating infections caused by anaerobic bacteria and protozoa. This intermediate allows for the synthesis of novel derivatives with potentially improved efficacy and reduced resistance.[1]

-

Agrochemicals: It is used in the formulation of advanced pesticides and herbicides, where the nitroimidazole moiety contributes to the biological activity of the final product.[1]

-

Materials Science: The compound can be incorporated into polymer backbones to enhance properties like thermal stability.[1]

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for this compound. However, based on the hazards associated with the nitroaromatic and imidazole chemical classes, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and safety goggles with side shields.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge to handle, utilize, and innovate with this important chemical intermediate.

References

- (No author provided). (n.d.). Current time information in Bourbon County, US. Google Search.

-

Upadhyay, A., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

Khabnadideh, S., et al. (2008). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. SID. Retrieved from [Link]

-

Raut, K. T., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1435-1439. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Faramarzi, S., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. Retrieved from [Link]

-

El Alaoui, A., et al. (2014). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 6(6), 332-337. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester. Retrieved from [Link]

- Google Patents. (2015). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

- Google Patents. (2016). CN103319347B - Method for synthesizing 3-methyl-4-nitrobenzoic acid by using stepped heating method and indirect electrosynthesis method.

- Google Patents. (2020). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

- Google Patents. (2012). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.

- Google Patents. (2015). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

SpectraBase. (n.d.). 1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. brieflands.com [brieflands.com]

An In-Depth Technical Guide to the Mechanism of Action of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate and the Broader Class of 2-Nitroimidazole-Based Hypoxia-Activated Prodrugs

This guide provides a detailed exploration of the mechanistic underpinnings of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a representative member of the 2-nitroimidazole class of compounds. While specific research on this particular molecule is focused on its role as a synthetic intermediate, its structure firmly places it within the well-established paradigm of hypoxia-activated prodrugs[1][2][3]. This document will, therefore, elucidate the core mechanism of action of 2-nitroimidazoles, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks required to investigate this and similar compounds.

Introduction: The Hypoxic Tumor Microenvironment as a Therapeutic Target

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, arising from a disorganized and inadequate vasculature that cannot keep pace with rapid cancer cell proliferation. This hypoxic microenvironment is not merely a bystander but an active contributor to tumor progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy[3]. The unique biochemical state of hypoxic cells, however, presents a selective target for therapeutic intervention. 2-Nitroimidazoles are a class of bioreductive compounds designed to exploit this difference, acting as prodrugs that are selectively activated under hypoxic conditions to exert cytotoxic effects[4][5][6].

This compound (CAS: 40361-79-3) is a molecule of interest within this class, primarily utilized as a key intermediate in the synthesis of more complex anti-cancer agents and antibiotics[1][2]. Understanding its potential mechanism of action requires a deep dive into the established principles of 2-nitroimidazole bioreductive activation.

The Core Mechanism: Hypoxia-Selective Bioreductive Activation

The central tenet of the 2-nitroimidazole mechanism of action is its differential metabolism in normoxic versus hypoxic environments. This selectivity is governed by a one-electron reduction of the nitro group, a process catalyzed by various intracellular nitroreductases[4][7].

The Futile Cycle in Normoxic Tissues

In healthy, well-oxygenated tissues, the 2-nitroimidazole molecule undergoes a one-electron reduction to form a nitro radical anion. However, molecular oxygen, being a potent electron scavenger, rapidly re-oxidizes this radical anion back to the parent nitroimidazole. This process, known as a "futile cycle," prevents the accumulation of reactive intermediates and ensures that the compound remains largely inert and non-toxic in normal tissues. The parent molecule can then diffuse out of the cell[4].

Irreversible Activation Under Hypoxia

In the oxygen-depleted environment of a tumor, the futile cycle is broken. The absence of oxygen allows the nitro radical anion to undergo further, irreversible reduction steps. This multi-step reduction cascade generates highly reactive and cytotoxic species, including nitrosoimidazoles and hydroxylamines[8]. These reactive intermediates are the ultimate effectors of the compound's cytotoxicity.

The following diagram illustrates this differential activation pathway:

Molecular Targets and Cellular Consequences

The reactive intermediates generated during hypoxic activation are highly electrophilic and readily form covalent adducts with cellular macromolecules, leading to widespread cellular dysfunction and eventual cell death.

Protein Adduct Formation and Enzyme Inhibition

A primary mechanism of cytotoxicity for many 2-nitroimidazoles is the formation of protein adducts. Studies on related compounds have demonstrated that these adducts can lead to the inhibition of key cellular enzymes. For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione S-transferase (GST) have been identified as targets, and their inhibition can disrupt cellular metabolism and detoxification pathways[4][6]. The formation of these adducts effectively traps the drug inside the hypoxic cell, contributing to its selective accumulation and toxicity.

DNA Damage and Replication Stress

While some nitroimidazole compounds have been shown to directly interact with and damage DNA, others appear to induce DNA damage and replication stress as a secondary consequence of their effects on other cellular processes[4][6][9][10]. The covalent binding of reactive intermediates to DNA can lead to strand breaks and the formation of alkali-labile sites[11]. Furthermore, the inhibition of proteins involved in DNA replication and repair can lead to replication fork collapse and the induction of a DNA damage response, ultimately culminating in cell cycle arrest and apoptosis or cytostasis[4][6].

Experimental Framework for Investigating the Mechanism of Action

A thorough investigation of a novel 2-nitroimidazole compound like this compound requires a multi-faceted experimental approach. The following protocols provide a robust framework for elucidating its mechanism of action.

Validating Hypoxia-Selective Activation

The cornerstone of the mechanism is its selective activation under hypoxia. This can be validated through a series of in vitro assays.

4.1.1. Nitroreductase Activity Assays

The enzymatic reduction of the nitro group is the initiating step. Commercially available luminometric or fluorometric assay kits can be used to quantify nitroreductase activity in cell lysates or with purified enzymes in the presence of the test compound[1][12][13]. These assays typically use a pro-luciferin or pro-fluorophore substrate that is activated by nitroreductase, and the signal is proportional to enzyme activity.

Experimental Protocol: Luminometric Nitroreductase Assay

-

Prepare Reagents: Reconstitute the luciferin-based nitroreductase substrate, reaction buffer, and luciferase detection reagents as per the manufacturer's instructions (e.g., Amplite® Luminometric Nitroreductase Assay Kit)[12].

-

Sample Preparation: Prepare serial dilutions of the test compound (this compound) and a known nitroreductase enzyme (e.g., from E. coli).

-

Assay Plate Setup: In a 96-well white solid plate, add the nitroreductase enzyme, the test compound at various concentrations, and the reaction buffer.

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow for the enzymatic reaction to proceed.

-

Detection: Add the luciferase detection reagent to each well. This reagent contains luciferase and ATP, which will react with the luciferin produced by the nitroreductase to generate a luminescent signal.

-

Measurement: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the concentration of the test compound to determine its effect on nitroreductase activity.

4.1.2. Hypoxia versus Normoxia Cytotoxicity Assays

To confirm selective killing of hypoxic cells, standard cytotoxicity assays (e.g., MTT, SRB, or CellTiter-Glo®) can be performed on cancer cell lines cultured under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions. A significantly lower IC₅₀ value under hypoxic conditions is indicative of hypoxia-activated cytotoxicity.

Identifying Molecular Targets

4.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify the direct protein targets of a compound in a cellular context[7][14][15][16][17]. The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.

Experimental Workflow: CETSA

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jk-sci.com [jk-sci.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs | Springer Nature Experiments [experiments.springernature.com]

- 6. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. methyl 3-methyl-2-nitroimidazole-4-carboxylate [stenutz.eu]

- 9. The mechanism of nitroimidazole damage to DNA: coulometric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 13. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: A Nitroimidazole Derivative of Therapeutic Interest

Foreword: The Enduring Potential of Nitroimidazoles

The nitroimidazole scaffold has been a cornerstone of medicinal chemistry for over half a century, yielding life-saving drugs for a spectrum of diseases, from anaerobic bacterial and parasitic infections to oncology.[1] The unique bioreductive activation of the nitro group under hypoxic conditions provides a powerful mechanism for selective targeting of anaerobic microorganisms and oxygen-deficient tumor microenvironments.[2][3] This guide focuses on a specific, yet underexplored derivative, Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate . While specific literature on this compound is nascent, its structural features suggest significant potential. This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its probable synthesis, predicted physicochemical properties, anticipated biological activities, and the experimental methodologies required for its evaluation. We will draw upon the extensive knowledge base of the 2-nitroimidazole class to provide a robust framework for its investigation.

The Strategic Rationale: Why this compound?

The structure of this compound is noteworthy for several reasons. As a 2-nitroimidazole, it is predisposed to function as a bioreductive prodrug. The methyl ester at the 4-position offers a site for metabolic modification or further chemical derivatization to modulate solubility, cell permeability, and pharmacokinetic properties. The N-methylation at the 3-position can influence the electronic properties of the imidazole ring, potentially impacting its reduction potential and, consequently, its activation profile. This strategic combination of functionalities makes it a compelling candidate for investigation in antimicrobial and anticancer research.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Scheme

A likely synthetic pathway would involve the initial synthesis of a 2-nitroimidazole-4-carboxylate ester, followed by selective N-alkylation.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-nitro-1H-imidazole-4-carboxylate

-

Reaction Setup: To a solution of methyl imidazole-4-carboxylate in concentrated sulfuric acid, cooled to 0°C in an ice bath, add fuming nitric acid dropwise while maintaining the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the synthesized Methyl 2-nitro-1H-imidazole-4-carboxylate in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, like potassium carbonate, to the solution.

-

Alkylation: To this mixture, add methyl iodide dropwise at room temperature.

-

Reaction Progression and Purification: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.[4]

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is crucial for its validation and further development.

| Property | Predicted Value/Technique | Rationale |

| Molecular Formula | C6H7N3O4 | Based on its chemical structure. |

| Molecular Weight | 185.14 g/mol | Calculated from the molecular formula.[5] |

| Appearance | Pale yellow solid | Typical for many nitroaromatic compounds. |

| Melting Point | To be determined experimentally | A key indicator of purity. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (DMSO, DMF, Acetone) | The ester and methyl groups suggest some lipophilicity. |

| pKa | To be determined experimentally | Important for understanding its behavior in biological systems. |

| LogP | To be determined experimentally | A measure of lipophilicity, crucial for cell permeability. |

Spectroscopic Analysis:

-

¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the ester methyl group, and a singlet for the imidazole ring proton.

-

¹³C NMR: Resonances for the imidazole ring carbons, the nitro-substituted carbon, the ester carbonyl carbon, and the two methyl carbons are anticipated.

-

FT-IR: Characteristic peaks for the C=O of the ester, the N-O stretching of the nitro group, and C-N and C=C stretching of the imidazole ring are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed to confirm its identity.

Mechanism of Action: The Bioreductive Paradigm

The therapeutic efficacy of nitroimidazoles is predicated on their bioreductive activation in hypoxic environments.[2][3] This process is a cornerstone of their selective toxicity towards anaerobic organisms and hypoxic cancer cells.

Caption: Bioreductive activation of 2-nitroimidazoles in hypoxic cells.

In the presence of oxygen (normoxic conditions), the initially formed nitro radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, thus sparing healthy tissues.[3] However, under hypoxic conditions, the radical anion undergoes further reduction to generate highly reactive nitrogen species, including nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage critical cellular macromolecules such as DNA and proteins, leading to cell death.[3][6]

Potential Therapeutic Applications

Based on the well-established activities of the 2-nitroimidazole class, this compound is a promising candidate for several therapeutic applications.

Antimicrobial Agent

Nitroimidazoles are effective against a wide range of anaerobic bacteria and protozoa.[7][8][9] The proposed compound could be evaluated for its efficacy against clinically relevant anaerobic pathogens.

Hypoxia-Selective Anticancer Agent

Solid tumors often contain hypoxic regions that are resistant to conventional radiation and chemotherapy.[2] The selective cytotoxicity of 2-nitroimidazoles in hypoxic conditions makes them attractive as anticancer agents.[6][10] This compound could be investigated for its ability to target and eliminate hypoxic cancer cells, potentially in combination with other therapies.

Preclinical Evaluation: A Roadmap

A systematic preclinical evaluation is necessary to ascertain the therapeutic potential of this compound.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of anaerobic bacteria and protozoa.

Protocol:

-

Microorganism Culture: Culture the selected anaerobic microorganisms under appropriate anaerobic conditions.

-

Drug Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium.

-

Inoculation: Inoculate each dilution with a standardized suspension of the microorganism.

-

Incubation: Incubate the cultures under anaerobic conditions for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To assess the selective toxicity of the compound towards cancer cells under hypoxic versus normoxic conditions.

Protocol:

-

Cell Culture: Culture a suitable cancer cell line (e.g., human colorectal cancer cells) in a standard cell culture medium.

-

Drug Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test compound.

-

Hypoxic and Normoxic Incubation: Incubate one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., <1% O₂).

-

Cell Viability Assessment: After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT assay or crystal violet staining.[2]

-

Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Caption: Workflow for in vitro evaluation of the test compound.

Analytical Methodologies

Robust analytical methods are essential for the quantification of the compound in various matrices during preclinical and clinical development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of nitroimidazole derivatives.[11][12]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the nitroimidazole chromophore has maximum absorbance (typically around 310-320 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity, making it suitable for the analysis of the compound in complex biological matrices like plasma or tissue homogenates.[13]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold within the esteemed class of nitroimidazole therapeutics. This technical guide has provided a comprehensive framework for its synthesis, characterization, and preclinical evaluation. The proposed research trajectory, grounded in the established principles of nitroimidazole chemistry and biology, paves the way for a thorough investigation of its potential as a novel antimicrobial or anticancer agent. Future studies should focus on the execution of the proposed synthetic and biological evaluations, followed by in vivo efficacy and toxicity studies in relevant animal models. The insights gained from such investigations will be instrumental in determining the clinical translatability of this intriguing nitroimidazole derivative.

References

- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (2025-11-01).

- In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. PubMed.

- Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. PubMed.

- Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC. PubMed Central.

- Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed.

- 5-Nitroimidazole derivatives and their antimicrobial activity. (2017-09-18). ResearchGate.

- Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor.

- Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications. (n.d.). ResearchGate.

- Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed.

- Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. (2022-10-19). NIH.

- Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. (2024-08-26). MDPI.

- Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. (2023-11-01). PubMed.

- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (n.d.). MDPI.

- Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. (n.d.). PubMed.

- Mechanisms of cytotoxicity of nitroimidazole drugs. (n.d.). PubMed.

- Structures of the investigated nitroimidazole derivatives. (n.d.). ResearchGate.

- Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. (n.d.). NIH.

- Design and Synthesis of 2-Nitroimidazoles with Variable Alkylating and Acylating Functionality. (n.d.). J-Stage.

- Novel 4- nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. (n.d.).

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). Brieflands.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica.

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). JOCPR.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024-06-21).

- Process for the preparation of 2-nitroimidazoles. (n.d.). Google Patents.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- DESIGN AND SYNTHESIS OF 2-METHYL AND 2-METHYL-4-NITRO IMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. (n.d.). SID.

- Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024-06-26). PMC.

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). NIH.

- methyl 3-methyl-2-nitroimidazole-4-carboxylate. (n.d.). Stenutz.

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (n.d.). Google Patents.

- Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018-12-18). NIH.

- NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory*. (n.d.). ResearchGate.

- A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2025-08-06). ResearchGate.

- 2-Methyl-5-nitroimidazole. (n.d.). PubChem.

- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025-02-14). PubMed Central.

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. methyl 3-methyl-2-nitroimidazole-4-carboxylate [stenutz.eu]

- 6. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

- 10. In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate: A Technical Guide

Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic characterization of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS: 40361-79-3). Given the sparse availability of published empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, focuses on providing expertly predicted spectroscopic data based on foundational principles and data from analogous structures. It further outlines detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers in drug development and chemical synthesis to confidently characterize this compound.

Introduction

This compound is a substituted nitroimidazole derivative. The nitroimidazole core is a significant pharmacophore found in a variety of antimicrobial and anticancer agents.[1] The specific substitution pattern of this molecule—an N-methyl group, a nitro group at the 2-position, and a methyl ester at the 4-position—creates a unique electronic and structural environment. Its molecular formula is C₆H₇N₃O₄, and its structure is represented by the SMILES string CN1C(=CN=C1N+(=O)O-)C(=O)OC.[2]

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring compound identity, purity, and structural integrity. This guide serves as a self-validating framework for researchers, providing not just predicted data, but the scientific rationale behind these predictions and the detailed methodologies to obtain and verify them empirically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The predicted ¹H and ¹³C NMR spectra are based on the strong electron-withdrawing effects of the nitro group and the methyl carboxylate group, which significantly influence the chemical shifts of the imidazole ring and adjacent substituents.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets.

-

Rationale: The imidazole ring has only one proton at the C5 position. The N-methyl and the ester's O-methyl groups are both unique and will appear as sharp singlets as there are no adjacent protons to cause splitting. The proton at C5 is expected to be the most downfield-shifted due to the deshielding effects of the adjacent ester and the overall electron-poor nature of the nitro-substituted ring. The N-methyl group at the 3-position will be slightly deshielded by the ring system. The ester's methyl group protons are typically found in the 3.8-4.0 ppm range.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Singlet | 1H | Imidazole CH (H-5) |

| ~4.05 | Singlet | 3H | N-CH₃ (N-3) |

| ~3.95 | Singlet | 3H | O-CH₃ (Ester) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide critical information about the carbon backbone.

-

Rationale: The carbons directly attached to electronegative atoms (oxygen and nitrogen) and those within the electron-deficient imidazole ring will be significantly downfield. The C2 carbon, bonded to two nitrogens and adjacent to the nitro group, is expected to be the most deshielded of the ring carbons. The carbonyl carbon of the ester will appear significantly downfield, as is characteristic for this functional group. The two methyl carbons will be found in the typical upfield region.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C =O (Ester Carbonyl) |

| ~148.0 | C -NO₂ (C-2) |

| ~139.5 | Imidazole C -H (C-5) |

| ~125.0 | C -COOCH₃ (C-4) |

| ~53.0 | O-C H₃ (Ester) |

| ~35.5 | N-C H₃ (N-3) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

-